5,6,7-Trimethoxyflavone

Vue d'ensemble

Description

L’éther triméthylique de baicaléine, également connu sous le nom d’éther 5,6,7-triméthylique de baicaléine, est un dérivé de flavonoïde. Il s’agit d’une forme méthylée de la baicaléine, une flavone naturelle que l’on trouve dans les racines de Scutellaria baicalensis et d’autres plantes. Ce composé a attiré l’attention en raison de ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’éther triméthylique de baicaléine peut être synthétisé par méthylation de la baicaléine. Le processus implique l’utilisation d’agents méthylants tels que le sulfate de diméthyle ou l’iodure de méthyle en présence d’une base comme le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique tel que l’acétone ou le diméthylformamide à des températures élevées .

Méthodes de production industrielle

La production industrielle d’éther triméthylique de baicaléine peut impliquer une biotransformation utilisant des micro-organismes modifiés génétiquement. Par exemple, des souches modifiées d’Escherichia coli peuvent être utilisées pour convertir la baicaline en baicaléine, qui est ensuite méthylée pour produire de l’éther triméthylique de baicaléine. Cette méthode offre une approche rentable et évolutive pour produire ce composé .

Analyse Des Réactions Chimiques

Types de réactions

L’éther triméthylique de baicaléine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d’autres produits d’oxydation.

Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydro.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les thiols et les amines peuvent être utilisés en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses quinones, des dérivés dihydro et des flavonoïdes substitués .

Applications de la recherche scientifique

L’éther triméthylique de baicaléine a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des flavonoïdes.

Biologie : Ses effets sur les processus cellulaires tels que l’apoptose et la régulation du cycle cellulaire ont été étudiés.

Médecine : Il montre un potentiel en tant qu’agent thérapeutique pour des affections telles que le cancer, l’inflammation et les maladies neurodégénératives.

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et de nutraceutiques

Applications De Recherche Scientifique

Antiviral Activity

TMF has demonstrated significant antiviral properties against various viruses. Notably, it exhibits high inhibitory effects against:

- Herpes Simplex Virus Type 1 (HSV-1) : TMF's mechanism of action involves virucidal activity that suppresses viral binding to host cells during early replication stages. It was found to work synergistically with acyclovir, enhancing antiviral efficacy at suboptimal concentrations of both agents .

- Human Cytomegalovirus and Poliovirus : Studies indicate that TMF can inhibit these viruses, although the specific mechanisms require further exploration .

Anti-inflammatory Effects

TMF has been studied for its anti-inflammatory properties, particularly in macrophages:

- In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, TMF significantly suppressed the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2. It inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 .

- Additionally, TMF provided protection against lethal endotoxin shock in mice, highlighting its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Properties

Research indicates that TMF possesses antimicrobial activities against various pathogens:

- In a study involving Cladosporium sphaerospermum, TMF exhibited inhibitory effects, suggesting its potential utility in treating fungal infections .

- Its broad-spectrum antimicrobial activity includes efficacy against bacteria and viruses, making it a candidate for developing new antimicrobial agents .

Potential in Cancer Therapy

TMF's role in cancer therapy is being explored due to its ability to modulate various cellular pathways:

- It has been identified as a novel inhibitor of the p38-alpha mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression. This inhibition could lead to reduced tumor growth and metastasis .

- TMF's effects on apoptosis and cell cycle regulation have also been investigated, indicating its potential to induce cancer cell death while sparing normal cells .

Neuroprotective Effects

Emerging studies suggest that TMF may have neuroprotective properties:

- It has shown promise in protecting neuronal cells from oxidative stress-induced damage, potentially beneficial in neurodegenerative diseases .

- Its modulation of neuronal signaling pathways may offer therapeutic avenues for conditions like Alzheimer's disease.

Other Biological Activities

TMF has been implicated in various other biological activities:

Mécanisme D'action

L’éther triméthylique de baicaléine exerce ses effets par le biais de divers mécanismes moléculaires :

Activité antioxydante : Il piège les espèces réactives de l’oxygène et inhibe le stress oxydatif.

Activité anti-inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires.

Activité anticancéreuse : Il induit l’apoptose et l’arrêt du cycle cellulaire dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies MAPK et PI3K/Akt

Comparaison Avec Des Composés Similaires

Composés similaires

Baicaléine : Le composé parent, qui a des activités biologiques similaires mais moins puissantes.

Baïcaline : Un conjugué glucuronide de la baicaléine ayant des propriétés pharmacocinétiques différentes.

Oroxyline A : Un autre dérivé méthylé ayant des effets pharmacologiques distincts

Unicité

L’éther triméthylique de baicaléine est unique en raison de sa biodisponibilité et de sa puissance accrues par rapport à son composé parent, la baicaléine. Sa méthylation augmente sa lipophilie, ce qui permet une meilleure absorption cellulaire et une meilleure distribution .

Activité Biologique

5,6,7-Trimethoxyflavone (TMF) is a flavonoid compound known for its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This article reviews the current understanding of TMF's biological activity based on recent research findings and case studies.

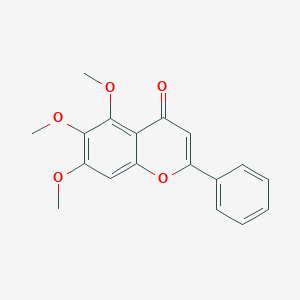

Chemical Structure and Properties

This compound is classified as a flavone due to its chemical structure, which consists of two aromatic rings connected by a heterocyclic pyran ring. The presence of three methoxy groups at positions 5, 6, and 7 enhances its biological activity compared to other flavonoids.

Anticancer Activity

In vitro Studies

TMF has demonstrated significant anticancer properties across various cancer cell lines. A study evaluated its anti-proliferative effects against four human cancer cell lines: Aspc-1, HCT-116, HepG-2, and SUN-5. The results indicated that TMF exhibited moderate to high anti-proliferative activity with IC50 values below 10 μM for certain derivatives (e.g., compound 3c showed an IC50 of 5.30 μM against Aspc-1 cells) .

Mechanisms of Action

TMF induces cell cycle arrest in the G0/G1 phase and reduces cell viability in glioblastoma cell lines (U87MG and T98G). The treatment with TMF resulted in decreased migratory capacity and increased cell death at concentrations ranging from 25 to 150 μM . These findings suggest that TMF may interfere with critical cellular processes involved in tumor progression.

Anti-inflammatory Activity

TMF has been shown to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. It significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-1 beta (IL-1β) at low concentrations (1 μM), indicating its potential as an anti-inflammatory agent .

Antiviral Activity

Research has demonstrated that TMF possesses antiviral properties against several viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus. The compound exhibits virucidal activity that prevents viral binding to host cells during early stages of infection. Notably, TMF has been shown to enhance the antiviral effects of acyclovir when used in combination therapy .

Antioxidant Activity

TMF also exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Its ability to scavenge free radicals and reduce oxidative damage underscores its potential as a therapeutic agent in various conditions linked to oxidative stress.

Summary of Biological Activities

| Activity | Effect | IC50 Values |

|---|---|---|

| Anticancer | Inhibits proliferation in multiple cancer cell lines | Aspc-1: 5.30 μM |

| Anti-inflammatory | Suppresses NO, PGE2, IL-6, TNF-alpha production | Effective at 1 μM |

| Antiviral | Inhibits HSV-1 and enhances acyclovir efficacy | Synergistic effect noted |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Not specifically quantified |

Case Studies

Several case studies have highlighted the efficacy of TMF in preclinical models:

- Glioblastoma Treatment : A study found that TMF treatment led to significant reductions in cell viability and migratory capacity in glioblastoma cells. Flow cytometry analysis confirmed G0/G1 phase arrest .

- Inflammation Model : In LPS-induced macrophages, TMF reduced inflammatory cytokine levels significantly compared to untreated controls .

- Viral Inhibition : TMF was effective against HSV-1 by preventing viral entry into host cells and enhancing the effects of standard antiviral drugs .

Propriétés

IUPAC Name |

5,6,7-trimethoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNJAUYFFFOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331879 | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

973-67-1 | |

| Record name | 5,6,7-Trimethoxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=973-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7-Trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 973-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5,6,7-Trimethoxyflavone has been shown to exhibit antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) []. While its exact mechanism of action against HSV-1 is not fully elucidated, research suggests it may involve virucidal activity, suppressing viral binding to host cells early in the replication cycle []. Additionally, it has shown synergistic effects with acyclovir against HSV-1 []. Other studies indicate this compound can repress lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages [, ]. This suggests potential anti-inflammatory effects.

A: * Molecular Formula: C18H16O5 []* Molecular Weight: 312.3 g/mol []* Spectroscopic Data: Structural elucidation has been performed using various spectroscopic methods, including 1D (1H, 13C, and TOCSY) and 2D-NMR (DQF-COSY, HSQC, HMBC) experiments, as well as ESIMS analysis [].

A: While specific information on material compatibility and stability under various conditions is limited in the provided research, this compound has been identified in plant extracts, suggesting some level of natural stability [, , , , , ]. Further research is needed to fully characterize its stability profile and explore potential applications under different conditions.

A: The provided research does not offer information regarding any catalytic properties or applications of this compound. Its primary reported activities are antiviral and anti-inflammatory [, , ].

A: Yes, computational studies have been employed. One study utilized docking simulations using Autodock Vina PyRx, Autodock Tools, and Discovery Studio Visualizer to explore the interaction of this compound with anti-apoptotic proteins (BCL-XL, BCL-2, BCLW, and survivin) []. This research suggests this compound might possess senolytic potential by interfering with these proteins [].

A: Studies have explored the SAR of this compound and its analogs. Replacing the phenyl ring with a meta-carborane, creating 5,6,7-trimethoxyborcalein, significantly enhanced its inhibitory effect on the ABCG2 efflux transporter, even at nanomolar concentrations []. This modification led to a stronger reversal of ABCG2-mediated drug resistance compared to the parent compound and this compound []. This highlights the potential of structural modifications to significantly alter the activity and potency of this molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.